![molecular formula C15H14N2O B1465893 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine CAS No. 1315371-10-8](/img/structure/B1465893.png)
7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine
Overview
Description
7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine, also known as MMB-2201, is a synthetic cannabinoid that belongs to the benzoxazole family. It has been identified as a designer drug and is commonly used for recreational purposes. However, MMB-2201 has also gained significant attention in the scientific community due to its potential applications in research.
Scientific Research Applications
Drug Synthesis
This compound is a valuable precursor in the synthesis of drugs that contain the imidazo[1,2-a]pyridine unit, which is present in several commercial drugs . These drugs include sedatives like Zolpidem , anxiolytics such as Alpidem , and heart-failure medications like Olprinone . The synthesis often involves a condensation reaction of α-bromocarbonyl compounds with 2-aminopyridine derivatives.
Antiviral Research
Imidazo[1,2-a]pyridines, which can be synthesized from compounds like 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine, have shown promising antiviral properties . This makes them significant for the development of new antiviral therapies, especially in the face of emerging viral diseases.
Anticancer Activity
The structural motif of imidazo[1,2-a]pyridines has been associated with anticancer activity . Research into compounds with this structure could lead to the development of novel cancer treatments, particularly targeting specific pathways involved in tumor growth and metastasis.
Antibacterial and Antifungal Applications
Due to its bioactive properties, derivatives of this compound are being explored for antibacterial and antifungal uses . This is crucial in the era of antibiotic resistance, as new classes of antibiotics are needed to combat resistant strains of bacteria and fungi.
Catalyst-Free Chemical Reactions
The compound is used in catalyst-free chemical reactions, particularly under microwave irradiation . This method is environmentally benign and aligns with green chemistry principles, offering a cleaner alternative to traditional synthesis methods that use solvents and catalysts.
Environmental Chemistry
In environmental chemistry, the compound’s derivatives could be used to develop sensors or indicators due to their reactivity and the ease with which they can be modified . This could help in detecting pollutants or changes in environmental conditions.
Neurological Disorders
Compounds containing the imidazo[1,2-a]pyridine structure have been identified as potential modulators of GABA A receptors . This suggests possible applications in treating neurological disorders such as epilepsy, anxiety, and sleep disorders.
Cardiovascular Research
Given the application in heart-failure drugs, research into this compound could further the understanding of cardiovascular diseases and lead to the development of new treatments .
properties
IUPAC Name |
7-methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-9-5-3-4-6-12(9)15-17-13-8-11(16)7-10(2)14(13)18-15/h3-8H,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTJANLKOJUWCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(O2)C(=CC(=C3)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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